molecular formula C11H10IN3 B8344168 N-(4-iodophenyl)-N-methylpyrimidin-2-amine

N-(4-iodophenyl)-N-methylpyrimidin-2-amine

Cat. No.: B8344168
M. Wt: 311.12 g/mol
InChI Key: MLNUQCMBOBZSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H10IN3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10IN3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(4-iodophenyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10IN3/c1-15(11-13-7-2-8-14-11)10-5-3-9(12)4-6-10/h2-8H,1H3

InChI Key

MLNUQCMBOBZSCO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)I)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, a solution of N-(4-iodophenyl)pyrimidin-2-amine (1.47 g) in anhydrous DMF (10 ml) was added dropwise to a suspension of sodium hydride (218 mg) in anhydrous DMF (8 ml), and the resulting mixture was stirred at room temperature for 75 minutes. Methyl iodide (0.37 ml) was added dropwise to the reaction solution and the resulting mixture was stirred at room temperature for another 1 hour. Water was added thereto and the resulting mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was recrystallized from hexane to obtain N-(4-iodophenyl)-N-methylpyrimidin-2-amine (1.38 g). NMR (H1, CDCl3): δ 3.49(3H, s), 6.58 (1H, t, J=4.6 Hz), 7.07-7.09 (2H, m), 7.67-7.69 (2H, m), 8.32 (2H, d, J=4.6 Hz)
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
218 mg
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.